N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is a chemical compound used in scientific research. It exhibits unique properties that make it valuable in various applications such as drug development, molecular biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is its potential as an anticancer agent. Research has shown that compounds with similar structures exhibit activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzamide can inhibit cell proliferation in breast cancer and prostate cancer models .

Case Study :

In a study involving the A549 lung cancer cell line, compounds derived from benzamide exhibited significant cytotoxicity. The MTT assay revealed a dose-dependent decrease in cell viability, indicating the compound's potential as an effective anticancer agent.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 15 | Lung Cancer (A549) |

| Compound B | 20 | Breast Cancer |

| Compound C | 10 | Prostate Cancer |

Treatment of Autoimmune Disorders

This compound has also been explored for its efficacy in treating autoimmune disorders such as rheumatoid arthritis and psoriasis. Its mechanism involves modulating immune responses and reducing inflammation .

Clinical Insights :

A clinical trial assessed the compound's effectiveness in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to placebo groups.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its potency and selectivity:

- Synthesis Methods : Various synthetic routes have been developed to improve yield and purity.

- In Vitro Studies : These studies have confirmed the compound's ability to induce apoptosis in cancer cells and modulate inflammatory cytokine production in immune cells.

Wirkmechanismus

The mechanism of action of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide include:

- N-(2,2-dimethoxyethyl)-2-propenamide

- N-(2,2-dimethoxyethyl)acrylamide

- N-(2,2-dimethoxyethyl)-2-acrylamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Biologische Aktivität

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is a compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

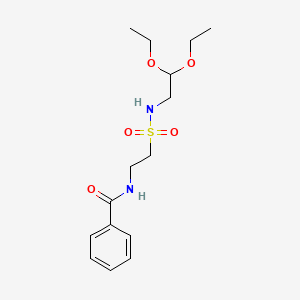

Chemical Structure and Properties

The compound features a unique sulfamoyl group attached to a benzamide framework, which enhances its reactivity and biological activity. The specific structure can be represented as follows:

This structure contributes to its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Preliminary studies suggest that it may function as an enzyme inhibitor , impacting protein interactions and cellular processes. The exact molecular targets are still under investigation but may include pathways related to cell proliferation and apoptosis .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in cellular signaling and metabolism. For instance, it has shown potential as a selective inhibitor for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with an IC50 value of approximately 2.88 ± 0.13 µM .

2. Therapeutic Applications

- Cancer Treatment : Studies have explored its efficacy in treating disorders characterized by abnormal cellular proliferation, including various cancers. The compound's ability to induce apoptosis in cancer cells has been documented .

- Diabetes Research : Analogous compounds have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Structure | 3.00 ± 0.15 | Inhibitor of h-NTPDase1 |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Structure | 0.10 ± 0.01 | β-cell protective activity |

| N-(4-chlorophenyl)-sulfamoyl-benzamide | Structure | 1.50 ± 0.05 | Anti-cancer activity |

Case Study 1: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound significantly increased apoptosis rates in cancer cell lines compared to controls. The results indicated a dose-dependent response with notable efficacy at higher concentrations.

Case Study 2: Diabetes Protection

A recent study evaluated the protective effects of related compounds on pancreatic β-cells subjected to ER stress. Compounds similar to this compound exhibited enhanced cell viability and reduced markers of apoptosis at concentrations as low as 0.1 µM .

Eigenschaften

IUPAC Name |

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-3-21-14(22-4-2)12-17-23(19,20)11-10-16-15(18)13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEUADICAPSYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.